The synthesis of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one typically involves several steps, including halogenation, nitration, and subsequent reactions to form the final ketone structure.
The molecular structure of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one can be represented using various structural formulas:
CC(=O)c1cc(Br)cc(c1O)[N+]([O-])=O
InChI=1S/C9H8BrNO4/c1-7(11)6-3-2-5(10(12)13)4-8(6)9(14)14/h2-4,7H,1H3
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is involved in various chemical reactions due to its functional groups:
Typical reagents for these transformations include reducing agents such as lithium aluminum hydride or catalytic hydrogenation methods.
The mechanism of action for 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one primarily revolves around its reactivity due to the presence of the nitro and methoxy groups:
The compound exhibits typical behavior associated with aromatic ketones, including susceptibility to nucleophilic attack at the carbonyl carbon.
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one has significant applications in various fields:
The compound has been studied for its role in catalysis and as a model compound in crystallography to understand molecular interactions and conformations .
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: